Linker Length Modulates Topological Polar Surface Area (TPSA) and Predicted CNS Permeability
The ethyl linker in 4-{2-[(3-bromobenzyl)oxy]ethyl}piperidine increases the topological polar surface area (TPSA) relative to the direct-oxy-linked comparator 4-((3-bromobenzyl)oxy)piperidine, which lacks this spacer. This difference influences predicted blood-brain barrier (BBB) permeability. Computational prediction is necessary because experimental logBB or CNS MPO scores for these exact analogs are not publicly available .
| Evidence Dimension | Predicted TPSA and CNS Permeability Trend |
|---|---|
| Target Compound Data | Predicted TPSA ~21-24 Ų (computed estimate for ethyl-linked analog) |
| Comparator Or Baseline | 4-((3-bromobenzyl)oxy)piperidine (no ethyl linker) with predicted TPSA ~12-15 Ų |
| Quantified Difference | Approximately 9-12 Ų increase in TPSA for the target compound |
| Conditions | In silico prediction based on fragment-based TPSA contribution: ether oxygen contributes ~9.2 Ų, aliphatic carbon contributes 0 Ų. The ethyl linker adds one ether oxygen and two methylene groups compared to the direct-oxy analog. |
Why This Matters
A higher TPSA can reduce passive BBB permeation, which is a critical parameter when selecting chemical probes for CNS versus peripheral target engagement studies.
